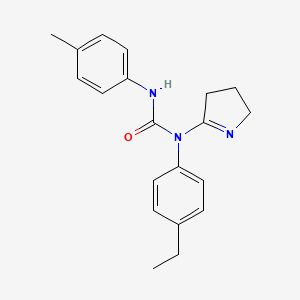

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea is a urea-based small molecule characterized by a central urea (-NH-C(=O)-NH-) backbone flanked by two aryl substituents: a 4-ethylphenyl group and a 3,4-dihydro-2H-pyrrol-5-yl moiety, along with a 4-methylphenyl group. Urea derivatives are widely studied for their diverse pharmacological and material science applications due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-16-8-12-18(13-9-16)23(19-5-4-14-21-19)20(24)22-17-10-6-15(2)7-11-17/h6-13H,3-5,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABBYPUUTJZJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: The phenyl groups are introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.

Urea Formation: The final step involves the reaction of the substituted pyrrolidine with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale operations, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the phenyl groups or the urea linkage, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include N-oxides, amines, and various substituted derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Materials Science: It may be used in the synthesis of polymers or as a building block for advanced materials.

Biology and Medicine:

Biochemistry: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Industry:

Agriculture: The compound may be explored as a pesticide or herbicide due to its potential biological activity.

Manufacturing: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea (Compound 12)

- Structure: Shares the 3-(4-methylphenyl)urea moiety but replaces the 3,4-dihydro-2H-pyrrol-5-yl group with a triazine-morpholino core .

- Synthesis : Prepared via reaction of 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline with 4-methylphenyl isocyanate (33% yield). This highlights the challenges in urea formation efficiency compared to simpler aryl isocyanate couplings .

Arylpropanone Inhibitors (ALDH Series)

Aldi-3: 3-(Dimethylamino)-1-(4-ethylphenyl)-1-propanone Hydrochloride

- Structure: Contains the 4-ethylphenyl group but lacks the urea backbone, featuring a dimethylamino-propanone scaffold instead .

- Function : Identified as an aldehyde dehydrogenase (ALDH) inhibitor, suggesting that the 4-ethylphenyl substituent may contribute to hydrophobic interactions in enzyme binding pockets .

- Key Difference: The absence of the urea group limits hydrogen-bond donor capacity, which is critical for target engagement in urea-based inhibitors.

Chalcone Derivatives with Fluorophenyl Substituents

(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Structure : Features a 4-methylphenyl group and fluorophenyl chalcone core, differing from the urea-based target compound .

- Conformation : Dihedral angles between aryl rings range from 7.14° to 56.26°, indicating variable planarity. This contrasts with urea derivatives, where rotational freedom around the urea bond is restricted, favoring specific conformations .

- Key Difference : The chalcone’s α,β-unsaturated ketone system enables π-π stacking and Michael addition reactivity, unlike the hydrogen-bond-dominated interactions of ureas.

Pyrrolidine/Pyrrole-Containing Compounds

(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid 2-Methylpropyl Ester

- Structure : Shares a dihydro-pyrrole/pyrrolidine scaffold but incorporates a carboxylic acid ester and halogenated aryl groups instead of urea and methylphenyl substituents .

- Synthesis : Utilizes multi-step coupling reactions, suggesting that the target urea compound might require similar regioselective strategies for pyrrolidine functionalization .

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea is a synthetic organic compound belonging to the urea derivatives class. Its unique molecular structure includes a pyrrolidine ring and various substituted phenyl groups, which contribute to its potential biological activities. This compound has garnered interest in pharmacological research due to its various biological effects, including antimalarial and cytotoxic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may exert its effects through:

- Binding to Enzymes or Receptors : The compound can modulate the activity of certain enzymes or receptors, leading to significant biological effects.

- Inhibition or Activation of Pathways : It may inhibit or activate various biochemical pathways, resulting in therapeutic outcomes.

Antimalarial Activity

Recent studies have shown that urea derivatives, including this compound, exhibit notable antimalarial activity. For instance, a study evaluating similar urea compounds demonstrated IC50 values for antimalarial activity against the chloroquine-resistant strain of Plasmodium falciparum ranging from 0.09 to 7.2 µM . The presence of specific substituents on the phenyl rings significantly influenced the potency and selectivity of these compounds.

Cytotoxicity

The cytotoxic effects of this compound were assessed in human liver cancer cell lines (HepG2). The results indicated that while the compound demonstrated substantial antimalarial activity, it also exhibited varying levels of cytotoxicity, underscoring the need for further optimization to enhance selectivity towards malaria parasites over mammalian cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the molecular structure affect biological activity. The following table summarizes findings related to different structural variations and their corresponding biological activities:

| Compound Variation | IC50 (µM) | Biological Activity | Notes |

|---|---|---|---|

| Base Compound | 0.47 | Antimalarial | Comparable potency to previously reported compounds |

| 3-substituted Urea | 0.40 | Enhanced Activity | Improved selectivity index (SI) compared to other derivatives |

| 4-substituted Urea | Not specified | Lower Activity | Less potent than 3-substituted variants |

Study on Antimalarial Efficacy

In a comprehensive study involving multiple urea derivatives, researchers synthesized and evaluated several compounds for their antimalarial properties. The study highlighted that compounds with specific substitutions at the 3-position of the urea moiety displayed superior efficacy against P. falciparum. For example, one derivative achieved an IC50 value of 0.40 µM with a significant selectivity index .

Cytotoxicity Assessment

Another critical aspect of evaluating the biological activity of this compound involved assessing its cytotoxicity in HepG2 cell lines. The results indicated that while some derivatives maintained low cytotoxicity levels, others exhibited higher toxicity, necessitating further structural modifications for improved selectivity towards malaria parasites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.